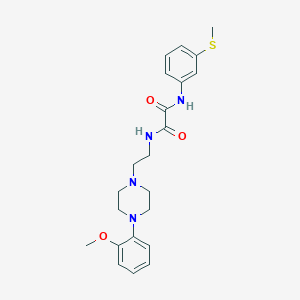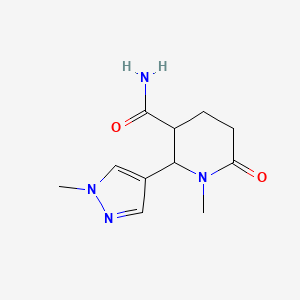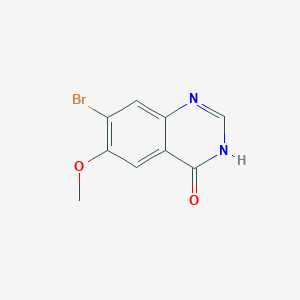
N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles involves a series of reactions including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using in silico docking and molecular dynamics simulations . These techniques allow for the prediction of how the compound interacts with its target, which can provide insights into its mechanism of action.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the compound 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles has been found to show alpha1-adrenergic affinity in the range from 22 nM to 250 nM .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be predicted using various computational methods. For example, the absorption, distribution, metabolism, and excretion (ADME) of 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles have been calculated using in silico methods .Scientific Research Applications
Alpha1-Adrenergic Receptor Antagonists
Adrenergic receptors play a crucial role in various physiological processes, including cardiac function, blood pressure regulation, and smooth muscle contraction. Among these receptors, alpha1-adrenergic receptors (α1-ARs) are particularly significant. They are associated with conditions such as cardiac hypertrophy, hypertension, and depression . The compound , with its structural features, has been studied as a potential α1-AR antagonist. In silico docking simulations and molecular dynamics (MD) analyses have identified promising lead compounds within this class. Notably, six specific derivatives (compounds 2–5, 8, and 12) exhibit acceptable pharmacokinetic profiles and warrant further investigation as potential α1-AR antagonists .
Central Nervous System (CNS) Drug Discovery
Given the connection between α1-ARs and neurodegenerative conditions, this compound is a candidate for CNS drug development. Researchers explore its potential in treating neurological disorders, including Alzheimer’s disease (AD) and other psychiatric conditions . By modulating α1-AR activity, it may offer therapeutic benefits in CNS-related pathologies.
Asthma and Anaphylaxis
α1-ARs are involved in bronchoconstriction. By modulating their activity, this compound could impact conditions like asthma and anaphylaxis.
Future Directions
The future directions for research on similar compounds could involve further investigation of their therapeutic potential. For example, six compounds that exhibited an acceptable pharmacokinetic profile could be advanced for further investigation as potential alpha1-adrenergic receptor antagonists .
properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-29-20-9-4-3-8-19(20)26-14-12-25(13-15-26)11-10-23-21(27)22(28)24-17-6-5-7-18(16-17)30-2/h3-9,16H,10-15H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNMYMCSOWLSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2631812.png)
![N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline](/img/structure/B2631813.png)


![7-(4-fluorophenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2631819.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2631821.png)

![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2631824.png)
![N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide](/img/structure/B2631827.png)
![methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate](/img/structure/B2631828.png)
![17-Bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B2631829.png)
![3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2631830.png)
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2631833.png)